Pipendoxifene, also known by its developmental code name ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM) that was primarily investigated for the treatment of metastatic breast cancer. It belongs to the 2-phenyl indole class of compounds and is structurally related to other SERMs like bazedoxifene and zindoxifene. Pipendoxifene exhibits a selective mechanism of action, modulating estrogen receptor activity without causing uterotrophic effects, making it distinct from some other SERMs like raloxifene .
The chemical reactivity of pipendoxifene primarily involves its interactions with estrogen receptors. When pipendoxifene binds to these receptors, it induces conformational changes that facilitate either transcriptional activation or repression of target genes. This is achieved through modulation of coactivator and corepressor interactions, which are crucial for gene expression regulation in tissues responsive to estrogen .
Pipendoxifene demonstrates significant biological activity as an estrogen receptor modulator, showing potential antineoplastic effects. It has been shown to inhibit estrogen-stimulated growth in breast cancer cells, thus supporting its role in cancer therapy. Unlike some other SERMs, pipendoxifene does not promote uterine tissue growth, which is a critical aspect of its selectivity and therapeutic profile .
Pipendoxifene can be synthesized through multi-step organic reactions involving the construction of the indole framework followed by functionalization to introduce the piperidine and phenolic groups. Although specific synthetic routes are proprietary and not extensively detailed in public literature, it typically involves:
Research indicates that pipendoxifene interacts selectively with estrogen receptors, leading to both agonistic and antagonistic effects depending on the tissue type. Studies have shown that it can decrease NF-kappa-B activity, which is involved in inflammatory responses and cancer progression. This unique interaction profile suggests potential applications beyond breast cancer treatment, possibly extending to conditions influenced by estrogen signaling .
Pipendoxifene shares structural similarities with several other SERMs, but its unique profile sets it apart. Below is a comparison with notable similar compounds:
Compound | Type | Unique Features |
---|---|---|
Raloxifene | SERM | Promotes uterine growth; used for osteoporosis |
Bazedoxifene | SERM | Approved for osteoporosis; has uterine safety profile |
Zindoxifene | SERM | Similar structure; less selective than pipendoxifene |
Tamoxifen | SERM | Used for breast cancer; acts as an antagonist in breast tissue but agonist in endometrial tissue |
Fulvestrant | Antiestrogen | Approved for advanced breast cancer; pure antagonist |
Pipendoxifene's lack of uterotrophic activity distinguishes it from many other SERMs, making it a potentially safer option for certain patient populations .
The solubility behavior of Pipendoxifene (2-(4-hydroxyphenyl)-3-methyl-1-({4-[2-(piperidin-1-yl)ethoxy]phenyl}methyl)-1H-indol-5-ol) is governed by its molecular architecture and the fundamental principle of "like dissolves like" [1]. The compound exhibits a molecular formula of C₂₉H₃₂N₂O₃ with a molecular weight of 456.58 daltons [2] [3] [4] [5].
Polar Solvent Interactions
Pipendoxifene demonstrates limited solubility in polar solvents, with computational predictions indicating water solubility of approximately 0.000933 milligrams per milliliter [6]. This low aqueous solubility is attributable to the compound's predominantly hydrophobic indole core structure combined with its high molecular weight. The presence of two hydroxyl groups (phenolic and indolic) provides limited hydrogen bonding sites for interaction with polar solvents [2] [3].
The compound contains multiple functional groups that influence its solvent interactions: two phenolic hydroxyl groups capable of hydrogen bond formation, a tertiary amine nitrogen in the piperidine ring, and an ether linkage. These polar functionalities contribute to the compound's ability to interact with polar solvents through hydrogen bonding and dipole-dipole interactions [7]. However, the extensive aromatic system and aliphatic components significantly outweigh these polar contributions.
Nonpolar Solvent Compatibility
In nonpolar solvents, Pipendoxifene exhibits enhanced solubility characteristics due to its lipophilic nature. The compound demonstrates considerable hydrophobic character, evidenced by its high calculated logarithmic partition coefficient (logP) values ranging from 5.75 to 5.88 across different computational methods [2] [5] [6]. This high lipophilicity indicates strong affinity for nonpolar environments through van der Waals forces and hydrophobic interactions [1].
The molecular structure features extensive aromatic ring systems including the indole core, two benzene rings, and the piperidine moiety, which facilitate dissolution in organic solvents through π-π stacking interactions and London dispersion forces [8]. The compound's predicted density of 1.2 ± 0.1 grams per cubic centimeter suggests moderate molecular packing that allows for favorable interactions with nonpolar solvent molecules [9].
Solvent Type | Predicted Solubility | Interaction Mechanism |
---|---|---|
Water | 0.000933 mg/mL [6] | Limited hydrogen bonding |
Polar organic solvents | Moderate | Hydrogen bonding, dipole interactions |
Nonpolar organic solvents | High | Van der Waals forces, hydrophobic interactions |
DMSO | 90 mg/mL [10] | Aprotic solvent compatibility |
Thermal characterization of Pipendoxifene through differential scanning calorimetry provides critical insights into its thermal stability and phase transition behaviors. The available thermal data indicates specific temperature-dependent properties that influence pharmaceutical processing and storage conditions.
Melting Point Characteristics
Pipendoxifene exhibits a melting point range of 105-107°C as determined through conventional thermal analysis methods [9]. This relatively moderate melting temperature suggests reasonable thermal stability for typical pharmaceutical processing conditions while indicating potential limitations for high-temperature applications. The sharp melting transition indicates good crystalline structure uniformity in the solid state.
Thermal Decomposition Profile
The compound demonstrates thermal stability up to its melting point, with decomposition occurring at elevated temperatures. The predicted boiling point of 685.8 ± 55.0°C indicates substantial thermal stability in the liquid phase [9]. However, the large uncertainty range suggests potential decomposition pathways that may compete with normal boiling behavior at extreme temperatures.
Thermal analysis considerations for Pipendoxifene must account for its complex molecular structure containing multiple functional groups with varying thermal sensitivities. The hydroxyl groups may undergo dehydration reactions, while the ether linkage and tertiary amine functionality could participate in thermal degradation pathways at elevated temperatures [11] [12].
Glass Transition and Crystallization Behavior
The molecular structure of Pipendoxifene, with its rigid aromatic core and flexible side chains, suggests potential for both crystalline and amorphous solid state forms. The presence of multiple hydrogen bonding sites may contribute to intermolecular interactions that influence crystallization kinetics and glass transition behavior [12] [13].
Parameter | Value | Source |
---|---|---|
Melting Point | 105-107°C | ChemicalBook [9] |
Boiling Point (predicted) | 685.8 ± 55.0°C | Computational [9] |
Flash Point | 368.6°C | ChemSrc [2] |
Thermal Stability | Stable to melting point | Literature inference |
The acid-base behavior of Pipendoxifene is characterized by multiple ionizable sites that exhibit distinct protonation-deprotonation equilibria. Computational predictions provide insights into the compound's ionization behavior across physiologically relevant pH ranges.
Acidic Protonation Sites
Pipendoxifene contains two phenolic hydroxyl groups that serve as potential acidic sites. The strongest acidic functionality exhibits a predicted pKa value of 9.51 [6]. This relatively high pKa indicates that the phenolic groups remain predominantly protonated under physiological conditions (pH 7.4), contributing to the compound's neutral character in biological systems.
The indolic hydroxyl group at the 5-position demonstrates typical phenolic behavior, while the para-hydroxyl group on the terminal benzene ring may exhibit slightly different acidic strength due to electronic effects from the adjacent aromatic system [14] [15]. The electron-donating nature of the methyl group and electron-withdrawing effects of the indole nitrogen influence the overall electronic distribution and subsequent pKa values.
Basic Protonation Sites
The piperidine nitrogen represents the primary basic site in Pipendoxifene, with a predicted pKa of 8.77 [6]. This tertiary amine exhibits typical aliphatic amine basicity, allowing for protonation under mildly acidic conditions. At physiological pH, this site remains predominantly protonated, contributing to the compound's overall positive charge character.
The indole nitrogen, while potentially basic, demonstrates significantly reduced basicity due to its participation in the aromatic π-electron system. This reduced basicity effectively removes it as a significant protonation site under normal physiological conditions [15].
pH-Dependent Charge Distribution
The protonation state variability of Pipendoxifene across different pH conditions significantly influences its physicochemical properties and biological interactions. At physiological pH (7.4), the compound exists predominantly as a monocationic species due to protonation of the piperidine nitrogen, while the phenolic groups remain neutral [6].
Functional Group | pKa (predicted) | Protonation at pH 7.4 | Charge Contribution |
---|---|---|---|
Phenolic OH | 9.51 [6] | Protonated (neutral) | 0 |
Piperidine N | 8.77 [6] | Protonated (cationic) | +1 |
Net Charge | - | Monocationic | +1 |
Lipophilicity represents a critical physicochemical parameter influencing Pipendoxifene's biological distribution, membrane permeability, and pharmacokinetic behavior. Multiple computational approaches provide consistent estimates of the compound's lipophilic character.
Computational LogP Determinations
Pipendoxifene demonstrates high lipophilicity with computed logP values ranging from 5.75 to 5.88 across different prediction algorithms [2] [5] [6]. The ChemSrc database reports a value of 5.87880 [2], while DrugBank computational analysis yields 5.75 [6], and Chemaxon algorithms predict 5.82 [6]. This consistency across multiple computational methods provides confidence in the lipophilicity assessment despite the absence of experimental reverse-phase HPLC data.
Hydrophobic Surface Area Analysis
The molecular structure analysis reveals significant hydrophobic surface area contributions from the aromatic ring systems and aliphatic components. The polar surface area of 57.86 Ų represents approximately 12.7% of the total molecular surface, indicating predominant hydrophobic character [2] [6]. This ratio supports the high logP predictions and suggests favorable partitioning into lipophilic environments.
Reverse-Phase HPLC Considerations
While specific reverse-phase HPLC lipophilicity data for Pipendoxifene is not available in the accessible literature, the compound's structural characteristics suggest it would exhibit strong retention on C18 stationary phases. The multiple aromatic rings would facilitate π-π interactions with the alkyl chains, while the hydrophobic indole core would promote partitioning into the nonpolar stationary phase [16] [17].
The presence of ionizable groups (piperidine nitrogen and phenolic hydroxyls) indicates that retention behavior would be pH-dependent. At acidic pH values, increased protonation would reduce retention, while at alkaline pH conditions, enhanced neutral character would promote stronger retention [17] [18].
Parameter | Value | Method | Source |
---|---|---|---|
LogP | 5.87880 | Computational | ChemSrc [2] |
LogP | 5.75 | ALOGPS | DrugBank [6] |
LogP | 5.82 | Chemaxon | DrugBank [6] |
LogS | -5.7 | ALOGPS | DrugBank [6] |
Polar Surface Area | 57.86 Ų | Computational | Multiple [2] [6] |
Distribution Coefficient Considerations
The pH-dependent distribution coefficient (logD) represents the more physiologically relevant lipophilicity measure for ionizable compounds like Pipendoxifene. At physiological pH 7.4, the predominantly monocationic character would reduce the effective lipophilicity compared to the neutral species logP values, though the compound would retain significant membrane-partitioning capability due to its extensive hydrophobic regions [19].